molecular formula C17H18F3N3O2S B13782007 Ethyl 2-piperazine-4-(4-trifluoromethyl)phenyl thiazole-5-carboxylate

Ethyl 2-piperazine-4-(4-trifluoromethyl)phenyl thiazole-5-carboxylate

Katalognummer: B13782007
Molekulargewicht: 385.4 g/mol
InChI-Schlüssel: HLGVBKVKFNGPRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-piperazine-4-(4-trifluoromethyl)phenyl thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-piperazine-4-(4-trifluoromethyl)phenyl thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 4-(4-trifluoromethyl)phenyl thiazole-5-carboxylic acid with piperazine in the presence of ethyl chloroformate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and is often facilitated by a base such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the successful synthesis of this complex molecule .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-piperazine-4-(4-trifluoromethyl)phenyl thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-piperazine-4-(4-trifluoromethyl)phenyl thiazole-5-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 2-piperazine-4-(4-trifluoromethyl)phenyl thiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, making it a potent inhibitor. It primarily affects pathways involving oxidative stress and inflammation, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycine: An antineoplastic drug.

Uniqueness

What sets Ethyl 2-piperazine-4-(4-trifluoromethyl)phenyl thiazole-5-carboxylate apart is its trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it more effective in various applications compared to other thiazole derivatives .

Eigenschaften

Molekularformel

C17H18F3N3O2S

Molekulargewicht

385.4 g/mol

IUPAC-Name

ethyl 2-piperazin-1-yl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H18F3N3O2S/c1-2-25-15(24)14-13(11-3-5-12(6-4-11)17(18,19)20)22-16(26-14)23-9-7-21-8-10-23/h3-6,21H,2,7-10H2,1H3

InChI-Schlüssel

HLGVBKVKFNGPRH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(N=C(S1)N2CCNCC2)C3=CC=C(C=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.